Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves a detailed look at the compound’s molecular structure, including bond lengths and angles, functional groups, and any notable structural features.Chemical Reactions Analysis
This would involve detailing any known reactions that the compound undergoes, including reactants, products, and conditions.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and any other relevant physical or chemical properties.Scientific Research Applications
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- The compound “ethyl 4-(3,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate” has been studied in the field of crystallography .
- The crystal structure of the compound was determined using X-ray diffraction data .
- The crystal structure is orthorhombic, with a = 18.781 (7) Å, b = 15.749 (6) Å, c = 14.081 (5) Å, V = 4165 (3) ų, Z = 8, Rgt (F) = 0.0614, wRref (F²) = 0.1874, T = 296 (2) K .
- The results of this study provide valuable information about the crystal structure of this compound, which can be useful in various scientific fields .
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- A derivative of the compound, “[4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)] (furan-2-yl)methanone”, was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
- The synthesis involved a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- The structure of the compound was fully characterized by IR, ¹H, ¹³C-NMR, and X-ray diffraction data .
- Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
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- A study describes the synthesis of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol derivative from 2-hydroxy-4,5-dimethylacetophenone .
- The structure of the synthesized hydrazone compound was well characterized by melting point, elemental analyses (CHNS), IR, UV, HPLC, ¹H NMR and mass spectral studies .
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Grignard Reagents in Organic Chemistry
- Grignard reagents are used in the synthesis of alcohols from aldehydes and ketones .
- The reaction involves the formation of a carbanion, which is highly reactive and a strong nucleophile .
- The reaction must occur in a solution, and water must be excluded because the Grignard reagent will react with it .
- The use of ether as a solvent is common because it is polar aprotic, meaning that there aren’t hydrogens for the carbanion to readily steal .
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Synthesis of Quinoline Derivatives
- A derivative of the compound, “[4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)] (furan-2-yl)methanone”, was synthesized from p-toluidine, benzaldehyde, and trans-methylisoeugenol .
- The synthesis involved a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
-
- The compound “ethyl 4- (3,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate” has been studied in the field of crystallography .
- The crystal structure of the compound was determined using X-ray diffraction data .
- The crystal structure is orthorhombic, with a = 18.781 (7) Å, b = 15.749 (6) Å, c = 14.081 (5) Å, V = 4165 (3) ų, Z = 8, Rgt (F) = 0.0614, wRref (F²) = 0.1874, T = 296 (2) K .
- The results of this study provide valuable information about the crystal structure of this compound, which can be useful in various scientific fields .
-
Synthesis of Alcohols Using Grignard Reagents
- Grignard reagents are used in the synthesis of alcohols from aldehydes and ketones .
- The reaction involves the formation of a carbanion, which is highly reactive and a strong nucleophile .
- The reaction must occur in a solution, and water must be excluded because the Grignard reagent will react with it .
- The use of ether as a solvent is common because it is polar aprotic, meaning that there aren’t hydrogens for the carbanion to readily steal .
Safety And Hazards
This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions when handling the compound.
Future Directions
This would involve discussing potential future research directions or applications for the compound.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGQIIOTHJFXBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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